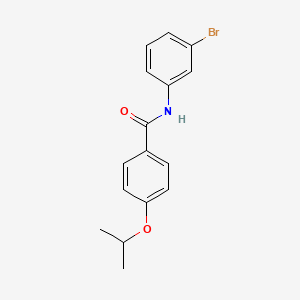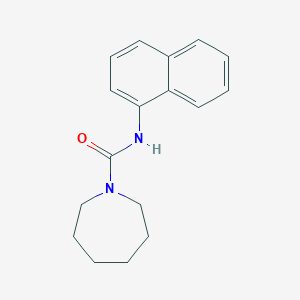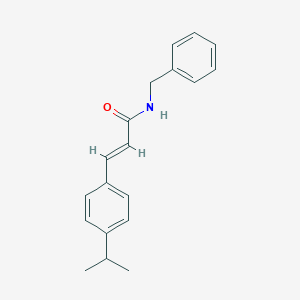![molecular formula C16H11Cl2N3O3S B5733018 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide, commonly known as ADA-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADA-1 was first synthesized in the early 2000s and has since been studied extensively for its unique properties and potential uses.
Applications De Recherche Scientifique
ADA-1 has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, ADA-1 has been shown to inhibit the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells. This inhibition leads to the degradation of Hsp90 and ultimately results in the death of cancer cells. In neuroscience, ADA-1 has been shown to enhance the activity of a neurotransmitter called glutamate, which is involved in learning and memory. This enhancement may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, ADA-1 has been used as a lead compound for the development of new drugs that target Hsp90 and other proteins.
Mécanisme D'action
The mechanism of action of ADA-1 involves the inhibition of Hsp90, which is a chaperone protein that helps other proteins fold correctly and function properly. Hsp90 is also involved in the growth and survival of cancer cells, making it an attractive target for cancer therapy. ADA-1 binds to the ATP-binding site of Hsp90, which prevents the protein from functioning properly. This inhibition leads to the degradation of Hsp90 and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
ADA-1 has been shown to have several biochemical and physiological effects. In cancer cells, ADA-1 leads to the degradation of Hsp90, which results in the activation of the heat shock response and the induction of apoptosis. In neurons, ADA-1 enhances the activity of glutamate, which leads to an increase in synaptic plasticity and the formation of new synapses. ADA-1 has also been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ADA-1 is its specificity for Hsp90, which makes it an attractive target for cancer therapy. ADA-1 has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising lead compound for drug development. However, one of the limitations of ADA-1 is its low solubility in water, which can make it difficult to use in certain experiments. ADA-1 also has limited bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on ADA-1. One area of research is the development of more potent and selective inhibitors of Hsp90. Another area of research is the identification of other proteins that ADA-1 may target, which may have potential applications in other fields such as neuroscience and immunology. Additionally, research on the pharmacokinetics and toxicity of ADA-1 is needed to determine its potential as a therapeutic agent. Finally, research on the synthesis of ADA-1 and its derivatives may lead to the development of new compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of ADA-1 involves a multi-step process that requires the use of various chemical reagents and equipment. The first step involves the reaction of 2,3-dichlorobenzonitrile with N-(4-aminosulfonylphenyl)acetamide in the presence of a base such as potassium carbonate. This reaction yields an intermediate product that is then treated with acryloyl chloride to produce ADA-1. The final product is purified using chromatographic techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(2,3-dichlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c17-14-3-1-2-10(15(14)18)8-11(9-19)16(22)21-12-4-6-13(7-5-12)25(20,23)24/h1-8H,(H,21,22)(H2,20,23,24)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALJCHCJZYSRPS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylthio)-4-(4-morpholinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5732938.png)
![4-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoic acid](/img/structure/B5732956.png)
![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5732959.png)


![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5732973.png)
![1-{1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5732981.png)

![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)